(Z)-5α-Cholest-22-en-16-one (Z)-5α-Cholest-22-en-16-one
Brand Name: Vulcanchem
CAS No.: 14949-13-4
VCID: VC0079186
InChI: InChI=1S/C27H44O/c1-18(2)9-8-10-19(3)25-24(28)17-23-21-13-12-20-11-6-7-15-26(20,4)22(21)14-16-27(23,25)5/h8,10,18-23,25H,6-7,9,11-17H2,1-5H3/b10-8-/t19-,20-,21-,22+,23+,25+,26+,27+/m1/s1
SMILES: CC(C)CC=CC(C)C1C(=O)CC2C1(CCC3C2CCC4C3(CCCC4)C)C
Molecular Formula: C27H44O
Molecular Weight: 384.6 g/mol

(Z)-5α-Cholest-22-en-16-one

CAS No.: 14949-13-4

Main Products

VCID: VC0079186

Molecular Formula: C27H44O

Molecular Weight: 384.6 g/mol

(Z)-5α-Cholest-22-en-16-one - 14949-13-4

CAS No. 14949-13-4
Product Name (Z)-5α-Cholest-22-en-16-one
Molecular Formula C27H44O
Molecular Weight 384.6 g/mol
IUPAC Name (5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(Z,2R)-6-methylhept-3-en-2-yl]-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthren-16-one
Standard InChI InChI=1S/C27H44O/c1-18(2)9-8-10-19(3)25-24(28)17-23-21-13-12-20-11-6-7-15-26(20,4)22(21)14-16-27(23,25)5/h8,10,18-23,25H,6-7,9,11-17H2,1-5H3/b10-8-/t19-,20-,21-,22+,23+,25+,26+,27+/m1/s1
Standard InChIKey LSZPVTKRHUBUAV-QAFAJIIISA-N
Isomeric SMILES C[C@H](/C=C\CC(C)C)[C@H]1C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C
SMILES CC(C)CC=CC(C)C1C(=O)CC2C1(CCC3C2CCC4C3(CCCC4)C)C
Canonical SMILES CC(C)CC=CC(C)C1C(=O)CC2C1(CCC3C2CCC4C3(CCCC4)C)C
Synonyms (Z)-5α-Cholest-22-en-16-one
PubChem Compound 21161034
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator